molecular formula C13H14N2O B13814547 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol CAS No. 5414-69-7

1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol

Cat. No.: B13814547
CAS No.: 5414-69-7
M. Wt: 214.26 g/mol
InChI Key: XWTFNPSOPFWFBO-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol is an organic compound that features both an aminophenyl group and a pyridinyl group. This compound is of interest due to its unique structural properties, which make it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol typically involves the reaction of 2-aminophenylboronic acid with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in a solvent like ethanol or methanol. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields amines or alcohols.

    Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The pyridinyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Aminophenyl)-2-(pyridin-3-yl)ethanol
  • 1-(2-Aminophenyl)-2-(pyridin-2-yl)ethanol
  • 1-(4-Aminophenyl)-2-(pyridin-4-yl)ethanol

Uniqueness

1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol is unique due to the specific positioning of the aminophenyl and pyridinyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

5414-69-7

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

1-(2-aminophenyl)-2-pyridin-4-ylethanol

InChI

InChI=1S/C13H14N2O/c14-12-4-2-1-3-11(12)13(16)9-10-5-7-15-8-6-10/h1-8,13,16H,9,14H2

InChI Key

XWTFNPSOPFWFBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC2=CC=NC=C2)O)N

Origin of Product

United States

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